N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2,4-dichlorophenyl carboxamide group and a methyl moiety at position 2. Pyrazolo-pyridine derivatives are known for diverse applications, including agrochemical and pharmaceutical uses, owing to their electronic versatility and capacity for hydrogen bonding .
Properties
CAS No. |
941936-18-1 |
|---|---|
Molecular Formula |
C20H14Cl2N4O2 |
Molecular Weight |
413.26 |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-11-17-18(27)14(20(28)24-16-8-7-12(21)9-15(16)22)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,23,27)(H,24,28) |
InChI Key |
GKSDARILDPVPJB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Estimated logP based on analog data.
Key Observations:
- Substituent Effects : The 2,4-dichlorophenyl group in the target compound likely increases lipophilicity (logP ~3.5) compared to the 4-fluorophenyl analog (logP 3.05) . Chlorine atoms may enhance membrane permeability but could raise toxicity concerns .
- Thermal Stability : Dithiolo-thiazine derivatives exhibit higher melting points (e.g., 229–230°C) due to rigid, conjugated systems, whereas pyrazolo-pyridines may have lower thermal stability .
Molecular Docking and Computational Insights
- Dithiolo-pyridines were docked into herbicide-binding proteins, revealing interactions with hydrophobic pockets via dichlorophenyl groups . The target compound’s methyl and dichlorophenyl substituents may enhance binding affinity in similar targets.
- DFT studies on dithiolo-pyridines highlight cyclization as the rate-limiting step (28.8 kcal/mol), suggesting that pyrazolo-pyridines with fewer steric hindrances could exhibit faster synthesis kinetics .
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